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Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss globally, characterized by
progressive damage to the retinal microvasculature. Cellular senescence, a state of irreversible
cell cycle arrest, has emerged as a key contributor to the pathogenesis of DR. Senescent cells
accumulate in the diabetic retina and secrete a pro-inflammatory, pro-angiogenic, and pro-
fibrotic secretome, known as the senescence-associated secretory phenotype (SASP), which
drives retinal vascular dysfunction.

UBX1325 is a first-in-class senolytic agent, a small molecule inhibitor of the anti-apoptotic
protein B-cell ymphoma-extra large (Bcl-xL), which is essential for the survival of senescent
cells.[1][2] By selectively eliminating senescent cells, UBX1325 aims to halt or reverse the
progression of diabetic retinopathy. Preclinical studies have demonstrated that UBX1325 can
reduce retinal vascular leakage and improve retinal function in models of retinopathy.[3][4]

These application notes provide detailed protocols for utilizing the streptozotocin (STZ)-induced
model of diabetic retinopathy in rodents to evaluate the efficacy of UBX1325. The STZ model is
a widely used and well-characterized model that recapitulates many of the key features of
human diabetic retinopathy, including hyperglycemia-induced retinal vascular leakage,
inflammation, and neuronal dysfunction.[5]
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Preclinical Efficacy of UBX1325 in STZ-Induced
Retinopathy

Preclinical studies have demonstrated the potential of UBX1325 to ameliorate key pathological
features of diabetic retinopathy in the STZ-induced mouse model. Intravitreal administration of
UBX1325 has been shown to significantly reduce retinal vascular permeability and improve
retinal function as measured by electroretinography.[3]

Table 1: Effect of UBX1325 on Retinal Vascular Leakage in STZ-Induced Diabetic Mice

Treatment Group Outcome Measure Result Reference

. Retinal Vascular _
STZ + Vehicle N Baseline (100%) [3]
Permeability

Retinal Vascular ]
STZ + UBX1325 N 78-90% reduction [3]
Permeability

Table 2: Effect of UBX1325 on Retinal Function (Electroretinography) in STZ-Induced Diabetic
Mice

Treatment Group ERG Parameter Result Reference

. _ Reduced compared to
STZ + Vehicle a-wave amplitude ) ) [3]
non-diabetic controls

) Improved compared to
STZ + UBX1325 a-wave amplitude ) [3]
vehicle-treated

) ) Reduced compared to
STZ + Vehicle b-wave amplitude _ _ [3]
non-diabetic controls

, Improved compared to
STZ + UBX1325 b-wave amplitude ) [3]
vehicle-treated

Table 3: Effect of UBX1325 on Retinal Apoptosis in STZ-Induced Diabetic Retinopathy
(Hypothetical Data)
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Treatment Group Outcome Measure Result (Hypothetical)

) Number of TUNEL-positive
STZ + Vehicle ] ) 50+ 8
cells/retinal section

Number of TUNEL-positive
STZ + UBX1325 ) ) 25+5
cells/retinal section

] ] Number of TUNEL-positive
Non-Diabetic Control ] ] 5+£2
cells/retinal section

Experimental Protocols
l. Induction of Diabetic Retinopathy using Streptozotocin
(STZ2)

This protocol describes the induction of type 1 diabetes in mice using multiple low-dose
injections of streptozotocin, a method known to cause pancreatic 3-cell destruction and
subsequent hyperglycemia.[6][7]

Materials:

o Streptozotocin (STZ)

» Sterile 0.1 M sodium citrate buffer (pH 4.5)
 Sterile 0.9% saline

e Insulin syringes (28-30 gauge)

e Glucometer and test strips

e Warming pad

Procedure:

o Preparation of STZ Solution: Immediately before use, dissolve STZ in cold, sterile 0.1 M
sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. Protect the solution from
light.
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» Animal Handling: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week
before the experiment.

» Fasting: Fast the mice for 4-6 hours before the first STZ injection. Provide water ad libitum.

e STZ Administration: Administer STZ via intraperitoneal (IP) injection at a dose of 50 mg/kg
body weight for five consecutive days.

o Control Group: Inject an equivalent volume of citrate buffer to the control group of mice.

e Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood samples 72
hours after the final STZ injection and then weekly. Mice with non-fasting blood glucose
levels > 250 mg/dL are considered diabetic.

« Animal Welfare: Monitor the health of the animals daily. Provide supportive care as needed,
such as soft food and hydrogel packs, to mitigate weight loss and dehydration.

Il. Intravitreal Administration of UBX1325

This protocol details the procedure for a single intravitreal injection of UBX1325 into the mouse
eye.

Materials:

UBX1325 solution (formulated in a vehicle compatible with ocular injection)

33-gauge Hamilton syringe with a beveled needle

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Pupil dilator (e.g., 1% tropicamide)

Surgical microscope

Sterile eye wash

Procedure:
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» Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.qg.,
ketamine/xylazine cocktalil, IP).

» Pupil Dilation and Anesthesia: Apply one drop of topical pupil dilator and one drop of topical
anesthetic to the eye receiving the injection.

» Positioning: Place the anesthetized mouse on a stereotaxic frame or a custom-made holder
under a surgical microscope.

* Injection:

o Using a 33-gauge Hamilton syringe, carefully puncture the sclera approximately 1 mm
posterior to the limbus, avoiding the lens and major blood vessels.

o Slowly inject 1 pL of the UBX1325 solution into the vitreous cavity.
o Hold the needle in place for 30 seconds to prevent reflux.
o Slowly withdraw the needle.

o Post-operative Care: Apply a topical antibiotic ointment to the injected eye. Monitor the
animal until it has fully recovered from anesthesia.

lll. Assessment of Retinal Vascular Leakage by
Fluorescein Angiography

This protocol describes the in vivo imaging of retinal vasculature and the assessment of
vascular leakage using fluorescein angiography.[8][9]

Materials:

Fundus camera system for small animals

10% sodium fluorescein solution

Anesthetic

Pupil dilator
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Procedure:

Animal Preparation: Anesthetize the mouse and dilate its pupils as described in the
intravitreal injection protocol.

» Baseline Imaging: Obtain baseline fundus images before fluorescein injection.

e Fluorescein Injection: Administer 10% sodium fluorescein via IP injection (10 uL/g body
weight).

e Image Acquisition: Acquire a series of fundus images at early (1-2 minutes) and late (5-10
minutes) phases after fluorescein injection.

e Image Analysis:

o Qualitatively assess for fluorescein leakage from retinal vessels, which appears as diffuse
hyperfluorescence in the late-phase images.

o Quantify the area and intensity of leakage using image analysis software. Compare the
leakage between UBX1325-treated and vehicle-treated groups.

IV. Evaluation of Retinal Function by
Electroretinography (ERG)

This protocol outlines the procedure for recording full-field ERG to assess the function of
different retinal cell types.[10]

Materials:

ERG recording system with a Ganzfeld dome

Contact lens electrodes for mice

Reference and ground electrodes

Anesthetic

Pupil dilator
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» Topical lubricant

Procedure:

Dark Adaptation: Dark-adapt the mice overnight (at least 12 hours) before the ERG
recording.

o Animal Preparation: Under dim red light, anesthetize the mouse and dilate its pupils. Place
the mouse on a heated platform to maintain body temperature.

e Electrode Placement:
o Place a contact lens electrode on the cornea with a drop of methylcellulose.

o Insert a reference electrode under the skin of the forehead and a ground electrode under
the skin of the tail.

e Recording:
o Place the mouse inside the Ganzfeld dome.
o Record scotopic (dark-adapted) ERG responses to a series of increasing flash intensities.

o After a period of light adaptation (typically 10 minutes), record photopic (light-adapted)
ERG responses.

o Data Analysis:

o Measure the amplitude and implicit time of the a-wave (photoreceptor response) and b-
wave (bipolar and Miiller cell response).

o Analyze oscillatory potentials, which reflect inner retinal activity.

o Compare the ERG parameters between experimental groups.

V. Immunohistochemistry for Senescence and Apoptosis
Markers
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This protocol describes the staining of retinal cryosections to detect markers of cellular
senescence (p16INK4a) and apoptosis.[11][12]

Materials:

4% paraformaldehyde (PFA) in PBS

e 30% sucrose in PBS

e Optimal cutting temperature (OCT) compound

e Cryostat

e Primary antibodies (e.g., anti-p16INK4a)

o Fluorescently-labeled secondary antibodies

e DAPI for nuclear counterstaining

» Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
¢ Mounting medium

Procedure:

o Tissue Preparation:

[e]

Euthanize the mouse and enucleate the eyes.

(¢]

Fix the eyes in 4% PFA for 2-4 hours at 4°C.

[¢]

Cryoprotect the eyes by incubating in 30% sucrose overnight at 4°C.

[¢]

Embed the eyes in OCT compound and freeze on dry ice.

e Sectioning: Cut 10-12 um thick retinal sections using a cryostat and mount them on charged
slides.

e Staining:
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o Wash the sections with PBS.

o Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.

o Block with blocking solution for 1 hour at room temperature.

o Incubate with the primary antibody (e.g., anti-p16INK4a) overnight at 4°C.
o Wash with PBS.

o Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at
room temperature in the dark.

o Counterstain with DAPI for 5 minutes.

o Wash with PBS and mount with mounting medium.
e Imaging and Analysis:
o Visualize the sections using a fluorescence microscope.

o Quantify the number of p16INK4a-positive cells in different retinal layers.

VI. Senescence-Associated B-Galactosidase (SA-8-gal)
Staining

This protocol is for the detection of SA--gal activity, a widely used biomarker for senescent
cells, in retinal whole mounts.

Materials:

e SA-B-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5
mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCI2)

 Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
e PBS

Procedure:
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e Retina Dissection: Euthanize the mouse and enucleate the eyes. Dissect the retina in cold
PBS.

¢ Fixation: Fix the retinal whole mounts in fixation solution for 15-20 minutes at room
temperature.

e Washing: Wash the retinas three times with PBS.

« Staining: Incubate the retinas in the SA-B-gal staining solution overnight at 37°C in a non-
CO2 incubator.

e Imaging: Mount the stained retinas on a slide and image using a bright-field microscope.
Senescent cells will appear blue.

e Quantification: Count the number of blue-stained cells per unit area.

VII. TUNEL Assay for Apoptosis Detection

This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling
(TUNEL) assay to detect apoptotic cells in retinal sections.

Materials:

TUNEL assay kit (commercially available)

Proteinase K

DAPI

Mounting medium

Procedure:

» Tissue Preparation: Prepare retinal cryosections as described in the immunohistochemistry
protocol.

o Permeabilization: Incubate the sections with Proteinase K (20 pg/mL) for 10-15 minutes at
room temperature.
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e TUNEL Reaction: Follow the manufacturer's instructions for the TUNEL reaction. This
typically involves incubating the sections with a mixture of terminal deoxynucleotidy!
transferase (TdT) and fluorescently labeled dUTP for 1 hour at 37°C in a humidified
chamber.

o Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with
mounting medium.

e Imaging and Analysis:

o Visualize the sections using a fluorescence microscope. Apoptotic cells will show bright
nuclear fluorescence.

o Quantify the number of TUNEL-positive cells in the different retinal layers.

Signaling Pathways and Experimental Workflow
Signaling Pathways in STZ-Induced Retinal Senescence

Hyperglycemia in the STZ model induces cellular senescence in the retina through multiple
interconnected pathways. Key signaling cascades include the activation of the p53/p21 and
pl6INK4a/pRB tumor suppressor pathways, which lead to cell cycle arrest. Additionally,
hyperglycemia-induced oxidative stress and DNA damage can activate the cGAS-STING
pathway, which further promotes senescence and inflammation.[1][2] UBX1325, by inhibiting
the pro-survival protein Bcl-xL, selectively induces apoptosis in these senescent cells.
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Caption: Signaling pathways in STZ-induced retinal senescence and the mechanism of action
of UBX1325.

Experimental Workflow for UBX1325 Testing

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of
UBX1325 in the STZ-induced diabetic retinopathy model.
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Experimental Workflow for UBX1325 Testing
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Caption: A typical experimental workflow for testing UBX1325 in STZ-induced diabetic
retinopathy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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